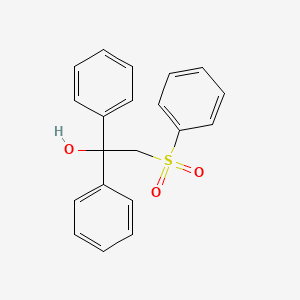
1,1-二苯基-2-(苯磺酰基)-1-乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is an organic compound characterized by the presence of two phenyl groups and a phenylsulfonyl group attached to an ethanol backbone
科学研究应用
1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical species . This compound has been shown to have scavenging activity against these radicals .
Mode of Action
1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol interacts with its target, the DPPH radical species, through a scavenging mechanism . This involves the compound neutralizing the DPPH radicals, thereby reducing their harmful effects .
Biochemical Pathways
For instance, the reduction of DPPH radicals can help to mitigate oxidative stress, which is implicated in numerous pathological conditions .
Result of Action
The primary result of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol’s action is the scavenging of DPPH radicals . This can help to reduce oxidative stress and potentially mitigate the harmful effects of these radicals .
Action Environment
The action of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol can be influenced by various environmental factors. For instance, the compound’s radical scavenging activity may be affected by the presence of other compounds, such as gallic acid . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
生化分析
Biochemical Properties
It is known that the compound exhibits antioxidant properties . It has been shown to scavenge 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radicals, which are stable free radical molecules . This suggests that 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol may interact with various enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.
Cellular Effects
Given its antioxidant properties, it can be hypothesized that it may influence cell function by protecting cells from oxidative stress . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to scavenge DPPH radicals suggests that it may exert its effects at the molecular level by neutralizing these radicals . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol typically involves the reaction of benzophenone with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanone.
Reduction: Formation of 1,1-Diphenyl-2-(phenylthio)-1-ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
- 1,1-Diphenyl-2-(phenylthio)-1-ethanol
- 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanone
- 1,1-Diphenyl-2-(phenylsulfonyl)-1-propanol
Uniqueness
1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is unique due to the presence of both phenyl and phenylsulfonyl groups, which impart distinct chemical and physical properties
属性
IUPAC Name |
2-(benzenesulfonyl)-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3S/c21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(22,23)19-14-8-3-9-15-19/h1-15,21H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGKRBPWASORQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
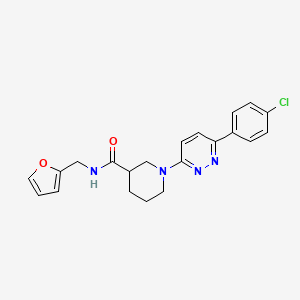
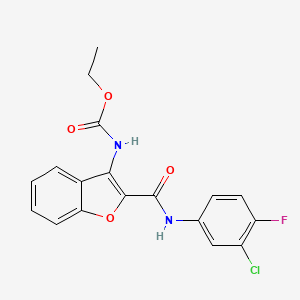
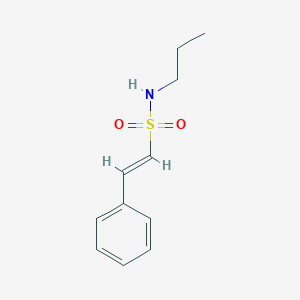
![1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2477976.png)
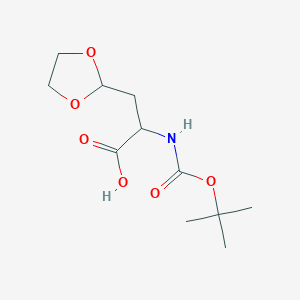
![N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2477980.png)
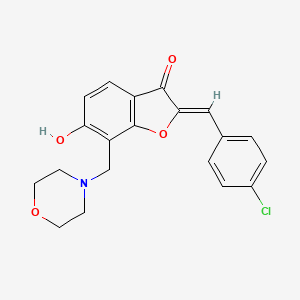
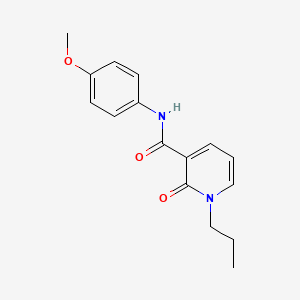
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2477986.png)
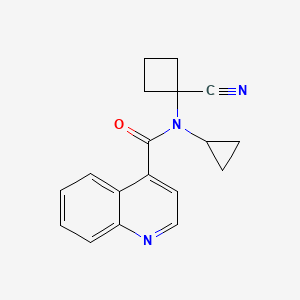
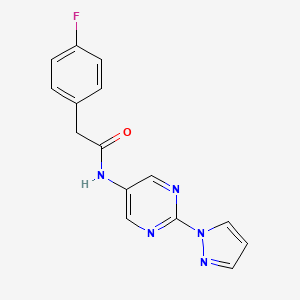
![methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2477990.png)
![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/new.no-structure.jpg)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477993.png)
